Eriocalyxin B (EriB) is a naturally occurring ent-kaurane diterpenoid found in the leaves of Isodon eriocalyx var. laxiflora, a plant belonging to the Lamiaceae family. [] This plant is commonly used as a traditional Chinese medicine. [] EriB has gained attention in scientific research due to its diverse biological activities, primarily its potent anti-tumor and anti-inflammatory properties. [, , , , , , ]
Structure-Activity Relationship Studies: Further research on the structure-activity relationships of EriB and its derivatives could lead to the development of more potent and selective analogs. [, , ]
In vivo Studies: More extensive in vivo studies are needed to fully understand the pharmacokinetic properties and long-term effects of EriB. [, ]
Combination Therapies: Exploring the synergistic effects of EriB with other anti-tumor or anti-inflammatory agents could enhance its therapeutic efficacy. [, ]
Eriocalyxin B is sourced from the leaves of Ilex eriocalyx, a species known for its medicinal properties. It falls under the classification of diterpenoids, which are characterized by a molecular structure containing four isoprene units, resulting in a 20-carbon skeleton. Diterpenoids often exhibit significant biological activities, making them valuable in pharmacological research.
The synthesis of Eriocalyxin B has been achieved through several methods, with a notable approach being a scalable total synthesis that involves multiple steps to construct its tetracyclic core. The process typically includes:
Eriocalyxin B has a complex molecular structure characterized by:
The stereochemistry of Eriocalyxin B has been elucidated through X-ray crystallography, confirming the arrangement of its functional groups crucial for its activity .
Eriocalyxin B participates in various chemical reactions that enhance its biological efficacy:
The mechanism of action of Eriocalyxin B is multifaceted:
Eriocalyxin B exhibits several notable physical and chemical properties:
Eriocalyxin B has several promising applications in scientific research:
Isodon eriocalyx var. laxiflora (syn. Rabdosia eriocalyx), a perennial shrub within the Lamiaceae family, is indigenous to the mountainous regions of Southwest China and Southeast Asia. This plant thrives at elevations of 1,000–3,000 meters, typically in forest margins or scrublands of Yunnan, Sichuan, and Guangxi provinces. Historically, extracts from its leaves and stems were used in Traditional Chinese Medicine (TCM) for treating inflammatory conditions (e.g., sore throat, rheumatism) and bacterial infections due to its purported heat-clearing and detoxifying properties [1] [5] [6].
The plant’s bioactive constituents belong to the ent-kaurane diterpenoid class, characterized by a cyclopentane ring fused to a decalin core. Eriocalyxin B (EriB) (C₂₀H₂₈O₅; molecular weight: 348.44 g/mol) features two α,β-unsaturated carbonyl moieties (C-15/C-17 ketone and C-1/C-2 enone) critical for its bioactivity. These groups act as Michael acceptors, enabling covalent binding to cellular nucleophiles like cysteine residues in proteins or glutathione [2] [3]. EriB is typically isolated via ethanol extraction followed by silica gel chromatography, with purity >95% confirmed by HPLC [4] [6].
Table 1: Key ent-Kauranoids from I. eriocalyx var. laxiflora
Compound Name | Structural Features | Relative Abundance |
---|---|---|
Eriocalyxin B (EriB) | α,β-unsaturated ketones at C-15/C-17 & C-1/C-2 | High |
Neolaxiflorin I–Y | Varied hydroxyl/epoxy substitutions | Moderate |
Laxiflorin A | C-20 carboxylic acid | Low |
Source: [2]
Ethnopharmacological records from Yunnan Province describe aqueous decoctions of I. eriocalyx leaves used to alleviate fever, swelling, and respiratory infections. While EriB itself was not characterized historically, its structural analogs (e.g., oridonin) were linked to antitumor effects in TCM texts. The systematic investigation of I. eriocalyx diterpenoids began in the 1970s, with the Chinese Academy of Sciences establishing a library of >700 ent-kauranoids, including EriB isolated in 1982 [2] [6].
The transition to modern drug discovery accelerated in the 2000s when high-throughput screening revealed EriB’s potent cytotoxicity against cancer cell lines. Initial studies demonstrated IC₅₀ values of 0.22–2.15 μM in leukemia (HL-60), hepatocellular carcinoma (SMMC-7721), and lung cancer (A-549) models [4] [8]. Unlike conventional chemotherapy, EriB selectively targeted malignant cells while sparing normal hematopoietic progenitors—a key pharmacological advantage rooted in its mechanism of action [8]. Research expanded to molecular mechanisms, confirming induction of apoptosis and autophagy via kinase inhibition and redox disruption [1] [3] [5].
Table 2: Key Pharmacological Mechanisms of Eriocalyxin B in Oncology
Mechanism | Target Pathway/Protein | Cellular Outcome |
---|---|---|
Apoptosis Induction | ↓Bcl-2/Bcl-XL; ↑caspase-3/8 | Mitochondrial membrane destabilization |
↓Akt/mTOR phosphorylation | Cell cycle arrest (G1/G2-M phase) | |
Autophagy Modulation | ↑LC3B-II expression | Protective autophagy in PCa cells |
Redox System Disruption | Covalent inhibition of TrxR Sec498 | ROS accumulation; thiol depletion |
Oncoprotein Degradation | Caspase-3-mediated AML1-ETO cleavage | Differentiation of t(8;21) leukemia |
Anti-angiogenesis | VEGFR-2 ATP-site binding | Suppressed HUVEC tube formation |
Structural Insights: EriB’s α,β-unsaturated carbonyl groups facilitate covalent modifications of cysteine/selenocysteine residues in proteins like thioredoxin reductase (TrxR) and p50-NF-κB, directly linking its chemical reactivity to pharmacologic effects [3] [8]. X-ray crystallography of related ent-kauranoids confirms that the exocyclic enone moiety at C-15/C-17 is indispensable for activity—compounds lacking this group show 10-fold reduced cytotoxicity [2].
Modern Applications: EriB’s ability to degrade the AML1-ETO oncoprotein in t(8;21) leukemia cells exemplifies its targeted therapeutic potential. In murine models, EriB (5 mg/kg/day) reduced xenograft tumor volume by 60% and extended survival by 40% compared to controls [8]. Synergistic effects with gemcitabine in pancreatic cancer further underscore its role in overcoming chemotherapy resistance [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1